N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine
Overview
Description
“N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The “2,4-dinitrophenyl” part suggests the presence of a phenyl ring with nitro groups at the 2nd and 4th positions, which is a common feature in dyes and chemical reagents .
Molecular Structure Analysis
The molecular structure of similar compounds can be predicted using computational methods like Density Functional Theory . The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the possibility of intramolecular charge transfer .Chemical Reactions Analysis
Compounds with a 2,4-dinitrophenyl group often undergo nucleophilic addition-elimination reactions . The nitro group can act as an electron-withdrawing group, making the carbon of the carbonyl group more susceptible to nucleophilic attack .Scientific Research Applications
Chromatographic Analysis
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine and its derivatives are used in chromatographic techniques. For instance, thin-layer chromatography of the 2,4-dinitrophenyl derivatives of simple steam volatile amines is applied for separating plant amines (Ilert & Hartmann, 1972). Additionally, the paper chromatography of 2,4-dinitrophenyl derivatives of amines is utilized for identifying amines in human urine (Asatoor, 1960).
Synthesis and Derivatization Applications
This compound is employed in the synthesis of various chemical derivatives. For example, it is used in the synthesis of N-benzoyliminopyridinium ylides, demonstrating the scope of its amination power (Legault & Charette, 2003). Another application is in the derivatization of amine enantiomers for ultrasensitive detection, as demonstrated by the use of (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Jin et al., 2020).
Analytical Biochemistry
In analytical biochemistry, the 2,4-dinitrophenyl derivatives of this compound are used for investigating amines in urine and tissues by chromatography (Smith & Jepson, 1967). These derivatives are also important for the gas chromatographic determination of aliphatic amines in biological tissues, enabling sensitive quantitative analysis (Edwards & Blau, 1972).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2,4-dinitrophenol, have been found to interact with proteins likePentaerythritol tetranitrate reductase and Glutathione S-transferase Mu 1 and Mu 2 . These proteins play crucial roles in various biological processes, including oxidative stress response and detoxification.
Mode of Action
It’s structurally related compound, 2,4-dinitrophenol, is known to act as anoxidative phosphorylation uncoupling agent . This means it disrupts the normal functioning of the mitochondria, leading to a rapid loss of ATP and increased heat production .
Biochemical Pathways
Its structural analog, 2,4-dinitrophenol, is known to interfere with theoxidative phosphorylation pathway . This disruption leads to a decrease in ATP production and an increase in heat generation .
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibitsnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need further investigation.
Result of Action
Its structural analog, 2,4-dinitrophenol, is known to causemitochondrial uncoupling , leading to a rapid loss of ATP and increased heat production . This can lead to uncontrolled hyperthermia and, in severe cases, death .
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-14-6-4-9(5-7-14)13-11-3-2-10(15(17)18)8-12(11)16(19)20/h2-3,8-9,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMJHMPMIKSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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